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Compound of Interest

Compound Name: 1-(4-Chlorobenzyl)piperazine

CAS No.: 23145-88-2

Cat. No.: B1201428

Get Quote

An In-Depth Technical Guide to 1-(4-Chlorobenzyl)piperazine: Properties, Synthesis,

Analysis, and Pharmacological Profile

Abstract
1-(4-Chlorobenzyl)piperazine is a disubstituted piperazine derivative that serves as a crucial

intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural

motif is found in compounds targeting the central nervous system, exhibiting antihistaminic,

and anti-ischemic properties. This guide provides a comprehensive overview of its fundamental

physicochemical properties, detailed synthetic and analytical methodologies, and a summary of

its known pharmacological and toxicological profiles. The content herein is intended for

researchers, medicinal chemists, and drug development professionals, offering a blend of

established data and practical, field-proven insights to facilitate its effective use in a laboratory

and development setting.
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1-(4-Chlorobenzyl)piperazine, also known as 4-chlorobenzylpiperazine or p-

chlorobenzylpiperazine, is a synthetic organic compound belonging to the piperazine class. The

piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite

positions. In this molecule, one nitrogen atom is substituted with a 4-chlorobenzyl group.

IUPAC Name: 1-(4-chlorobenzyl)piperazine

CAS Number: 34660-31-0

Molecular Formula: C₁₁H₁₅ClN₂

Synonyms: N-(4-Chlorobenzyl)piperazine, 1-[(4-chlorophenyl)methyl]piperazine

Historical Context and Significance in Medicinal
Chemistry
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry due to

its favorable pharmacokinetic properties and its ability to interact with a wide range of biological

targets. The introduction of a 4-chlorobenzyl group modifies the molecule's lipophilicity and

electronic properties, making 1-(4-Chlorobenzyl)piperazine a versatile building block. It is a

key precursor in the synthesis of several notable drugs, including Cetirizine, an H1-

antihistamine, and its active enantiomer, Levocetirizine. Its presence in the synthetic pathway

of such widely used medications underscores its industrial and pharmaceutical importance.

Overview of Pharmacological Relevance
While primarily known as a synthetic intermediate, 1-(4-Chlorobenzyl)piperazine is

structurally related to benzylpiperazine (BZP), a compound with known CNS-stimulant effects.

Therefore, understanding its intrinsic pharmacological profile is crucial for safety and regulatory

purposes. It is a key starting material for synthesizing compounds with applications in treating

allergies, as well as for research into agents with potential anti-ischemic and other neurological

activities.

Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling,

formulation, and synthesis.
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General Properties
Molecular Weight: 210.71 g/mol

Appearance: Typically a white to off-white crystalline solid or powder.

Tabulated Physicochemical Data

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Spectroscopic Profile
The identity and purity of 1-(4-Chlorobenzyl)piperazine are confirmed through standard

spectroscopic methods. Key expected features include:

¹H NMR: Signals corresponding to the aromatic protons of the chlorobenzyl group (typically

two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5

ppm), and multiplets for the piperazine ring protons.

¹³C NMR: Aromatic carbons signals between 128-140 ppm, a benzylic carbon signal around

62 ppm, and piperazine carbon signals around 45-55 ppm.

Mass Spectrometry (MS): A molecular ion peak (M+) at m/z 210, with a characteristic M+2

peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A

major fragment is often observed at m/z 125, corresponding to the chlorobenzyl cation

[C₇H₆Cl]⁺.
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Synthesis and Manufacturing
Common Synthetic Routes
The most direct and widely used method for synthesizing 1-(4-Chlorobenzyl)piperazine is the

N-alkylation of piperazine with 4-chlorobenzyl chloride. This is a classic nucleophilic

substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile,

attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the

chloride leaving group.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be

conducted by trained professionals with appropriate safety measures.

Objective: To synthesize 1-(4-Chlorobenzyl)piperazine via N-alkylation.

Materials:

Piperazine (anhydrous)

4-Chlorobenzyl chloride

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base

Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

Sodium hydroxide (NaOH) solution (e.g., 1M)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve

piperazine (a molar excess, e.g., 3-5 equivalents) in acetonitrile.
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Causality: Using a large excess of piperazine minimizes the formation of the undesired

dialkylated product, 1,4-bis(4-chlorobenzyl)piperazine.

Base Addition: Add a base such as potassium carbonate or triethylamine (1.5-2.0

equivalents relative to 4-chlorobenzyl chloride).

Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the

reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic

and halting the reaction.

Substrate Addition: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in

acetonitrile to the stirring piperazine mixture at room temperature.

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction

progress using Thin Layer Chromatography (TLC). The reaction is typically complete within

2-6 hours.

Workup: a. Cool the reaction mixture to room temperature and filter off the solid base. b.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

solvent. c. Dissolve the residue in a water-immiscible organic solvent like dichloromethane or

ethyl acetate and wash with a 1M NaOH solution to remove any unreacted starting material

and HCl salts. d. Wash the organic layer with brine to remove residual water-soluble

impurities. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate

under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica

gel.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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